1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]

Medicinal Chemistry Synthetic Methodology Spirocyclic Building Blocks

1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] (CAS 858351-47-0) is a spirocyclic heterocycle combining a 5-fluoroindoline core with an N-Boc-protected piperidine via a quaternary spiro center. It belongs to the privileged spiro(indoline-3,4'-piperidine) scaffold class, which is a recognized structural motif in ligands targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.

Molecular Formula C17H23FN2O2
Molecular Weight 306.37 g/mol
CAS No. 858351-47-0
Cat. No. B1463018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]
CAS858351-47-0
Molecular FormulaC17H23FN2O2
Molecular Weight306.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)F
InChIInChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20/h4-5,10,19H,6-9,11H2,1-3H3
InChIKeyGPKKXSAFDWGFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]: A Fluorinated, Orthogonally Protected Spirocyclic Building Block for CNS and GPCR-Targeted Synthesis


1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] (CAS 858351-47-0) is a spirocyclic heterocycle combining a 5-fluoroindoline core with an N-Boc-protected piperidine via a quaternary spiro center. It belongs to the privileged spiro(indoline-3,4'-piperidine) scaffold class, which is a recognized structural motif in ligands targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets [1]. Unlike simple flat heterocycles, its rigid three-dimensional architecture enables precise spatial orientation of substituents, a feature exploited in drug discovery programs for growth hormone secretagogues, NK1 antagonists, and melanocortin-4 receptor agonists [1]. The compound exists as a free base (CAS 858351-47-0) and is also commercially available as the hydrochloride salt (CAS 858351-44-7), with typical purities of 95%–97% from major suppliers .

Why 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


The core spiro[indoline-3,4'-piperidine] scaffold is synthetically accessible, but the specific combination of 5-fluoro substitution and indoline-N-Boc protection in this compound creates a unique reactivity and property profile that is not simultaneously achieved by any single close analog. The 5-fluoro substituent predictably increases metabolic stability at the indoline C-5 oxidation site and modulates electronic properties, while the indoline-N-Boc group provides orthogonal protection relative to the free piperidine NH, enabling sequential, site-selective functionalization . In contrast, the non-fluorinated parent scaffold (CAS 858351-47-0 minus fluorine) lacks the metabolic and electronic advantages of fluorine ; the 1'-Boc regioisomer (CAS 167484-91-5) places the Boc on piperidine rather than indoline, altering the synthetic derivatization sequence from the outset; and the fully deprotected 5-fluorospiro[indoline-3,4'-piperidine] (CAS 944905-36-6) eliminates the protective group needed for controlled synthetic elaboration. Substituting any of these analogs for the title compound changes either the downstream functionalization route or the final pharmacological profile of the target molecule.

1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]: Head-to-Head Comparative Evidence Against Closest Analogs


Regioisomeric Boc Placement: 1-Boc vs. 1'-Boc Derivative Comparison

The title compound (Boc on indoline-N, CAS 858351-47-0) and its regioisomer 1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] (Boc on piperidine-N, CAS 167484-91-5) are constitutional isomers with identical molecular formulas (C₁₇H₂₃FN₂O₂, MW 306.38) but profoundly different synthetic utility [1]. In the title compound, the indoline nitrogen is protected, leaving the piperidine NH free for initial derivatization (e.g., sulfonylation, alkylation, or amidation). In the 1'-Boc regioisomer, the piperidine is protected, forcing all initial synthetic manipulations to occur on the indoline ring. This positional protection difference dictates entirely different synthetic sequences: the title compound is the appropriate starting material when piperidine diversification is the first step, while the 1'-Boc isomer is required when indoline modification precedes piperidine deprotection . Both isomers are commercially available at comparable purity (95–97%), but their interchangeability is strictly prohibited by downstream synthetic route requirements.

Medicinal Chemistry Synthetic Methodology Spirocyclic Building Blocks

Synthetic Accessibility Advantage: Higher-Yielding Direct Synthesis vs. Fischer Indole or Multi-Step Routes

The establishment of an efficient, scalable synthetic route for spiro(indoline-3,4'-piperidine) derivatives provides direct evidence of synthetic feasibility. Yang et al. (2004) reported a dialkylation–cyclization strategy that delivers the parent 1'-H-spiro(indoline-3,4'-piperidine) scaffold (1d) in 67% overall yield and the 1'-Boc-protected analog (1a) in >50% overall yield over five steps [1]. This contrasts sharply with earlier literature routes: the six-step Chen et al. synthesis of the same Boc-protected scaffold achieved <10% overall yield, the Fischer indole route to the 1'-Cbz analog reported 80% yield by HPLC only, and the two-step 1'-methyl analog synthesis yielded only 20% in the authors' hands [1]. The title compound (indoline-N-Boc, 5-fluoro) is accessible via analogous dialkylation methodology using 2,5-difluorophenylacetonitrile, benefiting from the same efficient synthetic blueprint that dramatically outperforms earlier approaches.

Organic Synthesis Process Chemistry Route Scouting

Metabolic Stability Enhancement from 5-Fluoro Substitution vs. Non-Fluorinated Scaffold

The strategic placement of fluorine at the 5-position of the indoline ring is a well-established tactic for blocking cytochrome P450-mediated oxidative metabolism at this electronically activated site [1]. Across multiple spirocyclic indoline series, 5-fluoro substitution has been documented to increase metabolic half-life by preventing hydroxylation at C-5, which is a primary metabolic soft spot for the non-fluorinated indoline core . The CymitQuimica technical entry explicitly states that the fluorine at the 5-position 'can increase metabolic stability and alter pharmacokinetic properties' . While direct microsomal stability data for this exact compound vs. the non-fluorinated analog is not publicly available in primary literature, the class-level inference is strongly supported by the well-documented phenomenon of fluorine blocking oxidative metabolism in analogous spirocycles and indole-based drug candidates [1]. The non-fluorinated 1-Boc-spiro[indoline-3,4'-piperidine] scaffold (implied by the synthesis of 1d from 2-fluorophenylacetonitrile in Yang et al.) retains the metabolic vulnerability at C-5.

Drug Metabolism Pharmacokinetics Bioisosterism

Computed Physicochemical Differentiation: LogP and Conformational Rigidity vs. Deprotected and 2-Oxo Analogs

The computed physicochemical properties of the title compound and its closest analogs reveal significant differences that influence formulation, permeability, and target engagement. The title compound has a computed XLogP3-AA of 2.7, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 rotatable bonds [1]. The fully deprotected 5-fluorospiro[indoline-3,4'-piperidine] (CAS 944905-36-6) shows a lower ACD/LogP of 2.02 and substantially different ionization behavior (ACD/LogD pH 7.4: -0.58) due to the presence of two free NH groups, which increase polarity and H-bond donor count . The 2-oxo analog 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] (CAS 866028-06-0) introduces a carbonyl at C-2, adding a H-bond acceptor, increasing molecular weight to 320.37, and fundamentally altering the indoline electronic character [2]. These differences mean that the title compound occupies a distinct property space: more lipophilic than the deprotected analog (favoring passive membrane permeability), yet lacking the additional polar functionality of the 2-oxo analog that may alter target binding interactions.

Physicochemical Properties Drug Design In Silico ADME

Validated Utility: Direct Use as an Intermediate in Growth Hormone Secretagogue Patent Chemistry

Patent CN114716504A (Tuojie Biotech, 2022) explicitly discloses the use of 1-Boc-5-fluorospiro[indoline-3,4'-piperidine] (referred to as Intermediate 1a) as a key building block in the synthesis of growth hormone secretagogue derivatives [1]. In a representative procedure, 1.50 g (4.41 mmol) of Intermediate 1a was converted to benzyl 1-(cyclopropylsulfonyl)-5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (2a) in 77% isolated yield via sequential indoline-N deprotection, sulfonylation, and piperidine-N Cbz protection [1]. This patent example directly demonstrates the intended orthogonal deprotection and functionalization strategy that the title compound's architecture enables. In contrast, use of the 1'-Boc regioisomer (CAS 167484-91-5) or the fully deprotected analog (CAS 944905-36-6) would require different synthetic sequences and would not directly replicate this patented route. The compound's appearance in a patent from an industrial drug discovery program provides a higher level of validation than mere commercial availability.

Patent Chemistry Growth Hormone Secretagogue Drug Discovery Intermediate

Optimal Research and Procurement Scenarios for 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]


GPCR-Focused Parallel Library Synthesis Requiring Piperidine-First Derivatization

When constructing compound libraries targeting GPCRs such as melanocortin, somatostatin, or ghrelin receptors—where the spiro(indoline-3,4'-piperidine) scaffold is a recognized privileged structure [1]—the title compound is the preferred building block. Its indoline-N-Boc protection leaves the piperidine NH free for the first diversity point, enabling high-throughput sulfonylation, amidation, or reductive amination before indoline deprotection and subsequent functionalization. The 1'-Boc regioisomer (CAS 167484-91-5) would require the opposite sequence and therefore cannot substitute for this purpose. As demonstrated in patent CN114716504A, this orthogonal protection strategy enables efficient multi-step derivatization with isolated yields of 77% at gram scale .

Lead Optimization Campaigns Where Metabolic Stability at the Indoline C-5 Position is a Key Design Criterion

In drug discovery programs where in vitro microsomal stability data for a non-fluorinated spiroindoline lead series has identified C-5 hydroxylation as a metabolic soft spot, the 5-fluoro substitution in the title compound provides a pre-installed solution. The fluorine atom blocks the primary oxidative site without requiring additional synthetic steps to introduce this modification post-hoc [1]. Using this compound as the starting material ensures that all downstream analogs carry the metabolic shielding, reducing the risk of late-stage PK failure and avoiding iterative re-synthesis of entire compound series.

Scalable Process Chemistry Requiring Reliable Multi-Gram Synthetic Access

For projects transitioning from medicinal chemistry to process development, the demonstrated high-yielding dialkylation–cyclization synthetic route (>50% overall yield over 5 steps for the scaffold class) provides a reliable blueprint for multi-gram production [1]. This contrasts with older Fischer indole or low-yielding multi-step methods that would render scale-up economically impractical. The title compound, accessible via this efficient route, is commercially available from multiple vendors (AKSci, CymitQuimica, AChemBlock) at 95–97% purity, with typical pricing ranging from approximately €255/100mg to €4,733/10g depending on quantity , making it suitable for both exploratory and scale-up research.

CNS Drug Discovery Requiring Balanced Lipophilicity and Low H-Bond Donor Count

The computed XLogP3-AA of 2.7 and a single H-bond donor for the title compound place it within the favorable CNS drug-like property space [1]. In comparison, the fully deprotected 5-fluorospiro[indoline-3,4'-piperidine] (ACD/LogD pH 7.4: -0.58) would be expected to exhibit poor passive BBB penetration due to excessive polarity . For neuroscience programs targeting receptors within the CNS, starting from the title compound preserves the lipophilic character needed for brain exposure while maintaining the option to modulate polarity through subsequent piperidine or indoline derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.